Methyl 2-cyclobutylpyridine-4-carboxylate
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Overview
Description
Methyl 2-cyclobutylpyridine-4-carboxylate is a chemical compound with the molecular formula C11H13NO2. It is also known by its IUPAC name, methyl 2-cyclobutylisonicotinate. This compound is characterized by a pyridine ring substituted with a cyclobutyl group at the 2-position and a carboxylate ester group at the 4-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Mechanism of Action
Mode of Action
It’s known that carboxylic acids, such as methyl 2-cyclobutylpyridine-4-carboxylate, can undergo a variety of reactions, including nucleophilic acyl substitution . In these reactions, a nucleophile attacks the carbonyl carbon, leading to the cleavage of a C-O bond .
Biochemical Pathways
For instance, they are involved in the activation of carboxylic acids in cells, where they are converted to more reactive acyl phosphates or acyl adenosine phosphates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclobutylpyridine-4-carboxylate typically involves the esterification of 2-cyclobutylpyridine-4-carboxylic acid. This reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar esterification processes with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclobutylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-cyclobutylpyridine-4-carboxylic acid.
Reduction: 2-cyclobutylpyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyclobutylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyclopropylpyridine-4-carboxylate
- Methyl 2-cyclopentylpyridine-4-carboxylate
- Methyl 2-cyclohexylpyridine-4-carboxylate
Uniqueness
Methyl 2-cyclobutylpyridine-4-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
methyl 2-cyclobutylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-6-12-10(7-9)8-3-2-4-8/h5-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBDABJLXKMHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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